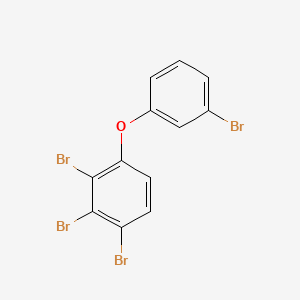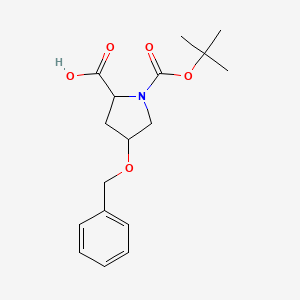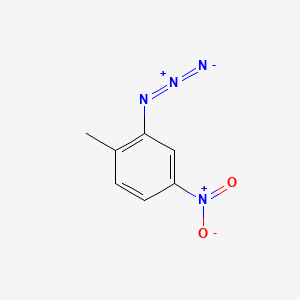
4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
“4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound that has been synthesized for research purposes . It is a halogenated pyrrole building block that has been used in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The compound was synthesized during research aimed at producing suitable halogenated pyrrole building blocks for Suzuki-Miyaura coupling reactions . In the crystal structure, the molecules are planar and exhibit N-H…O bonding to form centrosymmetric dimers .
Molecular Structure Analysis
The molecular formula of “4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde” is C6H6INO . The InChI code is 1S/C6H6INO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 .
Chemical Reactions Analysis
The compound has been used in Suzuki-Miyaura coupling reactions . It has also been mentioned in the context of the synthesis of pyrrolemarumine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 235.02 and a melting point of 64-67°C .
Aplicaciones Científicas De Investigación
1. Applications in Magnetic Materials
4-Iodo-1-methyl-1H-pyrrole-2-carbaldehyde has been used in the synthesis of supramolecular chains. In one study, it was utilized as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in magnetic materials and nanotechnology (Giannopoulos et al., 2014).
2. Photochemical Behavior
The compound's photochemical properties have been explored in various studies. For instance, research on the photochemical behavior of iodo-substituted pyrroles, including 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, has shown unique reactions when irradiated in the presence of aromatic compounds, leading to potential applications in photochemical synthesis (D’Auria et al., 1997).
3. Organic Synthesis and Pharmaceutical Applications
This compound has also been instrumental in organic synthesis. A recent study presented a facile route for accessing 4-iodopyrrole-2-carbaldehydes from pyridinium salts, highlighting its versatility in synthesizing diverse pyrrole derivatives. This method is noted for its atom- and step-economy, functional group tolerance, and high regioselectivity, making it valuable for pharmaceutical applications (Tang et al., 2023).
4. Synthesis of Natural Compound Analogs
In another study, 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde was used in synthesizing an analogue of undecylprodigiosin, a known immunosuppressive drug. This synthesis showcases its potential in the creation of bioactive molecule analogs (D’Auria et al., 1999).
5. Studies in Molecular Structure and Bonding
The compound has also been a subject of study in understanding molecular structures and bonding. Research involving derivatives of pyrrole-2-carbaldehyde,which includes 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, has provided insights into molecular conformations, stability, and intramolecular hydrogen bonding. These studies are crucial in understanding the physical and chemical properties of these compounds, which can have implications in materials science and molecular design (Dubis & Grabowski, 2003).
6. Potential in Drug Synthesis
The compound's derivatives have been explored as intermediates in the synthesis of small molecule anticancer drugs. This highlights its potential role in the pharmaceutical industry, particularly in the development of novel therapeutic agents (Wang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-iodo-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHYKNRBUUPSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262249 | |
| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
40566-08-3 | |
| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40566-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B3425243.png)



